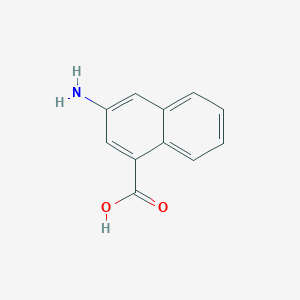

3-aminonaphthalene-1-carboxylic Acid

Vue d'ensemble

Description

Synthesis Analysis

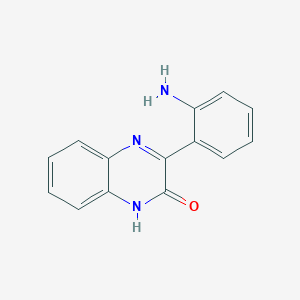

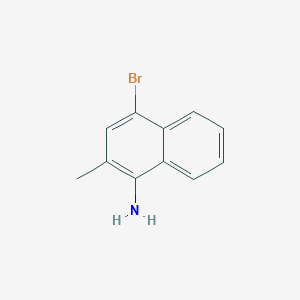

The synthesis of derivatives of 3-aminonaphthalene-1-carboxylic acid involves innovative methodologies, including intramolecular carbopalladation of the cyano group, leading to the formation of various substituted aminonaphthalenes and heterocyclic compounds such as 1,3-benzoxazine derivatives. These processes demonstrate the versatility and reactivity of the compound's structure, enabling the creation of complex molecules from relatively simple precursors (Tian, Pletnev, & Larock, 2003).

Molecular Structure Analysis

The molecular structure of derivatives of 3-aminonaphthalene-1-carboxylic acid has been elucidated through techniques like X-ray crystallography, showcasing the arrangement of atoms within the molecule and the spatial configuration of its functional groups. This analysis is crucial for understanding the compound's chemical reactivity and properties (Liu, Quan, Dong, & Dong, 2009).

Applications De Recherche Scientifique

-

Organic Synthesis, Nanotechnology, and Polymers

- Summary of Application : Carboxylic acids, including 3-aminonaphthalene-1-carboxylic Acid, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles or carbon nanostructures .

- Methods of Application : In organic synthesis, carboxylic acids can participate in various reactions such as substitution, elimination, and oxidation. In nanotechnology, carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids can be used as monomers, additives, catalysts, etc .

- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific use case. They can range from the creation of new organic compounds to the development of advanced nanomaterials and polymers .

-

Structural Modification of Drugs

- Summary of Application : Amino acids, including 3-aminonaphthalene-1-carboxylic Acid, can be used in the structural modification of drugs . This can lead to the development of safer and more effective derivatives, which could be used to prevent or improve conditions such as liver fibrosis .

- Methods of Application : The specific methods of application would depend on the drug being modified and the desired outcome. Generally, this involves introducing the amino acid to the drug structure in a way that enhances its therapeutic effects .

- Results or Outcomes : The outcomes of this application can include the development of new, more effective drugs, and the improvement of existing ones .

-

- Summary of Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry . While 3-aminonaphthalene-1-carboxylic Acid is not specifically mentioned, it’s possible that it could have similar applications.

- Methods of Application : In the food industry, carboxylic acids can be used as preservatives, flavor enhancers, and in the production of certain types of foods .

- Results or Outcomes : The outcomes of these applications can include improved food preservation, enhanced flavors, and the production of specific types of foods .

-

Colorimetric and Fluorogenic Responses

- Summary of Application : Carboxylic acids, including 3-aminonaphthalene-1-carboxylic Acid, can be used in methods that use sharp colorimetric and fluorogenic responses . These methods can be used in various fields, including physiological conditions and food additives .

- Methods of Application : The specific methods of application would depend on the desired outcome. Generally, this involves introducing the carboxylic acid into a system where its presence or concentration can be detected based on color or fluorescence changes .

- Results or Outcomes : The outcomes of this application can include the detection and quantification of specific substances or conditions based on color or fluorescence changes .

-

- Summary of Application : 3-aminonaphthalene-1-carboxylic Acid can be used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological processes.

- Methods of Application : In peptide synthesis, carboxylic acids like 3-aminonaphthalene-1-carboxylic Acid are used to form peptide bonds with amino groups of other amino acids, creating a chain of amino acids, or a peptide .

- Results or Outcomes : The outcome of this process is the formation of peptides, which have numerous applications in biological research and drug development .

Safety And Hazards

Propriétés

IUPAC Name |

3-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPRQTYMJYGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297503 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-aminonaphthalene-1-carboxylic Acid | |

CAS RN |

32018-86-3 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

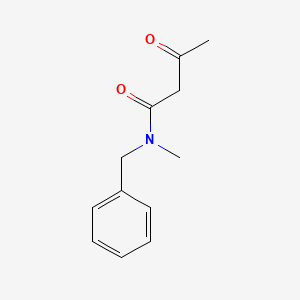

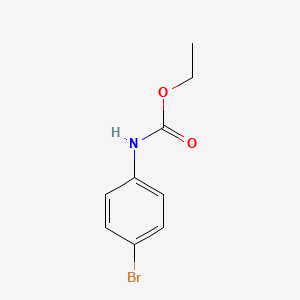

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.